N-[3-(dimethylamino)propyl]-2-phenylquinoline-4-carboxamide
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Overview
Description
N-[3-(dimethylamino)propyl]-2-phenylquinoline-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a quinoline core, a phenyl group, and a dimethylamino propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-phenylquinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Dimethylamino Propyl Side Chain: The final step involves the reaction of the intermediate product with 3-(dimethylamino)propylamine under basic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoline ring or the carboxamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(dimethylamino)propyl]-2-phenylquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it valuable in the study of biochemical pathways.
Medicine
Medically, this compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino propyl side chain can facilitate binding to active sites, while the quinoline core can participate in π-π interactions with aromatic residues. This dual interaction mechanism allows the compound to modulate the activity of its targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Similar in structure but lacks the quinoline core.
2-Phenylquinoline-4-carboxamide: Similar but without the dimethylamino propyl side chain.
N-[3-(dimethylamino)propyl]benzamide: Similar but with a benzamide instead of a quinoline core.
Uniqueness
N-[3-(dimethylamino)propyl]-2-phenylquinoline-4-carboxamide is unique due to the combination of its quinoline core, phenyl group, and dimethylamino propyl side chain. This combination provides a distinct set of chemical properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C21H23N3O |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H23N3O/c1-24(2)14-8-13-22-21(25)18-15-20(16-9-4-3-5-10-16)23-19-12-7-6-11-17(18)19/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,22,25) |
InChI Key |
HZXOVCBKJUESLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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